molecular formula C19H24N4O B2894716 N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421523-47-8

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2894716
CAS RN: 1421523-47-8
M. Wt: 324.428
InChI Key: ZYMRTLUOQQDTDP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as DM235, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been the subject of extensive scientific research in recent years.

Scientific Research Applications

Skeletal Muscle Sodium Channel Blockers

Research has identified compounds structurally related to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" as potent voltage-gated skeletal muscle sodium channel blockers. These compounds, designed and synthesized as conformationally restricted analogues of tocainide, exhibit a significant increase in potency for blocking skeletal muscle sodium channels, which could have implications for the development of antimyotonic agents. Such compounds could potentially be used in the treatment of disorders characterized by muscle stiffness and spasms, furthering our understanding of muscle physiology and pharmacology (Catalano et al., 2008).

Antimicrobial Activity

Another area of application involves the synthesis and biological evaluation of compounds for antimicrobial activity. Piperazine derivatives, closely related to the chemical structure , have been synthesized and characterized, showing significant antibacterial, antifungal, and anthelmintic activities. This line of research highlights the potential of such compounds in the development of new therapeutic agents for treating infections (Khan et al., 2019).

Antitumor and Antioxidant Activities

Compounds with structural similarities to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" have also been explored for their antitumor and antioxidant properties. The research focuses on synthesizing new heterocyclic compounds and evaluating their potential as therapeutic agents, showing some promising results in terms of inhibiting tumor growth and scavenging free radicals. This suggests a promising avenue for the development of novel anticancer and antioxidant therapies (Bialy & Gouda, 2011).

Soluble Epoxide Hydrolase Inhibitors

Furthermore, research into 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a pharmacological target associated with inflammatory and cardiovascular diseases, has identified compounds that show significant inhibitory activity. This demonstrates the potential utility of these compounds in the development of drugs aimed at treating diseases associated with the soluble epoxide hydrolase enzyme (Thalji et al., 2013).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-6-4-8-17(15(13)3)20-19(24)16-7-5-11-23(12-16)18-10-9-14(2)21-22-18/h4,6,8-10,16H,5,7,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMRTLUOQQDTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

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